molecular formula C11H11N3O2 B15237311 Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate

Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate

Cat. No.: B15237311
M. Wt: 217.22 g/mol
InChI Key: QUNWYUKZMUAUJK-UHFFFAOYSA-N
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Description

Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method is the cyclization of a suitable precursor, such as an ethyl ester derivative, with a vinyl group and an imidazo[1,2-B]pyridazine scaffold. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and characterization to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The vinyl group and other functional groups in the compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, often in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of novel heterocyclic compounds.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including infections and cancer.

    Industry: The compound can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate can be compared with other similar compounds in the imidazo[1,2-B]pyridazine family:

The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and potential for further functionalization compared to other similar compounds.

Biological Activity

Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate (CAS 92289-91-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article will explore its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features a complex heterocyclic structure that contributes to its biological activity. The synthesis of this compound typically involves multi-step reactions that can yield various derivatives with modified biological properties. For instance, the synthesis often employs cycloaddition reactions and other organic transformations to achieve high yields of the desired product .

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including kinases involved in cancer pathways. It has been investigated for its potential as an anticancer agent , particularly through inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in various cancers .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. For example, studies have shown that these compounds can induce apoptosis in human solid tumors such as MCF-7 (breast adenocarcinoma) and SK-OV-3 (ovarian carcinoma) .

Antiviral and Anti-inflammatory Effects

Additionally, this compound has been explored for its antiviral and anti-inflammatory properties. Preliminary studies suggest that it may inhibit viral replication and modulate inflammatory responses, making it a candidate for therapeutic applications in infectious diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/PathwaysObserved EffectsReferences
AnticancerMCF-7, SK-OV-3Induction of apoptosis
AntiviralVarious viral strainsInhibition of viral replication
Anti-inflammatoryInflammatory pathwaysModulation of cytokine release

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound derivatives. The modifications in the imidazo-pyridazine framework can significantly alter their biological efficacy. For instance, certain substitutions have been shown to enhance potency against specific cancer cell lines while reducing cytotoxicity towards normal cells .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 6-ethenylimidazo[1,2-b]pyridazine-3-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-3-8-5-6-10-12-7-9(14(10)13-8)11(15)16-4-2/h3,5-7H,1,4H2,2H3

InChI Key

QUNWYUKZMUAUJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1N=C(C=C2)C=C

Origin of Product

United States

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